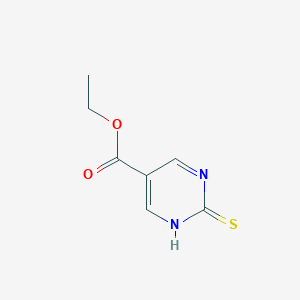![molecular formula C8H11NO4 B11909284 (S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)
(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-ジヒドロ-1’H-スピロ[[1,3]ジオキソラン-2,6’-ピロロ[1,2-C]オキサゾール]-3’(5’H)-オンは、そのユニークなスピロ環状構造を特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性と医薬品設計における応用から、医薬品化学において重要な関心を集めています。
準備方法
合成経路と反応条件
(S)-ジヒドロ-1’H-スピロ[[1,3]ジオキソラン-2,6’-ピロロ[1,2-C]オキサゾール]-3’(5’H)-オンの合成には、通常、複数段階の有機反応が含まれます。一般的な方法には、適切な前駆体の環化が制御された条件下で行われるものがあります。反応条件は、所望の立体化学と収率を確保するために、特定の触媒と溶媒を必要とする場合が多いです。
工業的生産方法
この化合物の工業的生産には、収率を高め、コストを削減するための最適化された合成経路が使用される場合があります。これには、最も効率的な触媒と反応条件を特定するためのハイスループットスクリーニング技術の使用が含まれることがよくあります。さらに、製品の品質を維持しながら生産プロセスをスケールアップするために、連続フロー化学が使用される場合があります。
化学反応の分析
反応の種類
(S)-ジヒドロ-1’H-スピロ[[1,3]ジオキソラン-2,6’-ピロロ[1,2-C]オキサゾール]-3’(5’H)-オンは、以下のを含む様々な化学反応を起こします。
酸化: この反応は、酸素含有官能基を導入し、化合物の性質を変える可能性があります。
還元: この反応は、酸素含有官能基を除去したり、水素原子を導入したりして、化合物の反応性を変化させる可能性があります。
置換: この反応は、ある官能基を別の官能基に置き換えることができ、化合物の生物活性を高める可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、適切な条件下でのハロゲンと求核剤があります。
主要な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
科学的研究の応用
(S)-ジヒドロ-1’H-スピロ[[1,3]ジオキソラン-2,6’-ピロロ[1,2-C]オキサゾール]-3’(5’H)-オンは、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素機構を研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について調査されています。
工業: ユニークな特性を持つ新素材の開発に利用されています。
作用機序
(S)-ジヒドロ-1’H-スピロ[[1,3]ジオキソラン-2,6’-ピロロ[1,2-C]オキサゾール]-3’(5’H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があり、生物学的経路の調節につながります。この化合物のユニークな構造により、これらの標的に選択的に結合することができ、特定の経路の阻害または活性化を通じてその効果を発揮します。
類似の化合物との比較
類似の化合物
独自性
(S)-ジヒドロ-1’H-スピロ[[1,3]ジオキソラン-2,6’-ピロロ[1,2-C]オキサゾール]-3’(5’H)-オンは、スピロ環状構造のためにユニークであり、明確な化学的および生物学的特性を付与します。この構造により、分子標的との特異的な相互作用が可能になり、医薬品設計やその他の科学研究における応用において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
Uniqueness
(S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in drug design and other scientific research applications.
特性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
(7'aS)-spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one |
InChI |
InChI=1S/C8H11NO4/c10-7-9-5-8(12-1-2-13-8)3-6(9)4-11-7/h6H,1-5H2/t6-/m0/s1 |
InChIキー |
XZODQXICZHTFEW-LURJTMIESA-N |
異性体SMILES |
C1COC2(O1)C[C@H]3COC(=O)N3C2 |
正規SMILES |
C1COC2(O1)CC3COC(=O)N3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





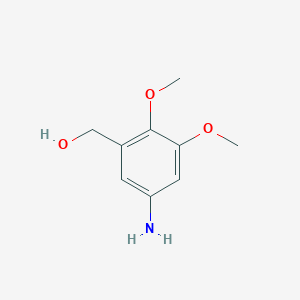


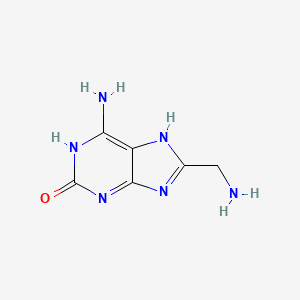
![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)
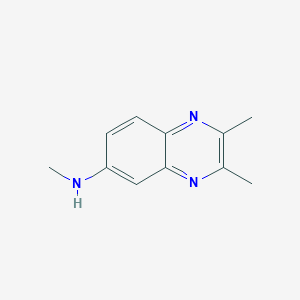

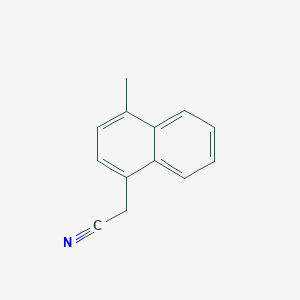

![6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909278.png)
